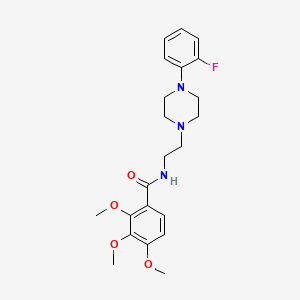

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide

CAS No.: 1049417-73-3

Cat. No.: VC5915231

Molecular Formula: C22H28FN3O4

Molecular Weight: 417.481

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049417-73-3 |

|---|---|

| Molecular Formula | C22H28FN3O4 |

| Molecular Weight | 417.481 |

| IUPAC Name | N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,3,4-trimethoxybenzamide |

| Standard InChI | InChI=1S/C22H28FN3O4/c1-28-19-9-8-16(20(29-2)21(19)30-3)22(27)24-10-11-25-12-14-26(15-13-25)18-7-5-4-6-17(18)23/h4-9H,10-15H2,1-3H3,(H,24,27) |

| Standard InChI Key | JZUCMKPOMIQODL-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)OC)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 2,3,4-trimethoxybenzamide group linked via an ethyl spacer to a 4-(2-fluorophenyl)piperazine moiety. This architecture combines three key pharmacophoric elements:

-

Aromatic methoxy groups: The trimethoxybenzamide unit contributes to lipophilicity and potential π-π stacking interactions .

-

Piperazine scaffold: A common feature in CNS-active drugs, facilitating receptor interaction through conformational flexibility .

-

Fluorophenyl substituent: The electron-withdrawing fluorine atom enhances metabolic stability and modulates receptor binding affinity .

The molecular formula is C₂₃H₂₉FN₃O₄, with a calculated molecular weight of 454.5 g/mol. Key physicochemical properties include:

| Property | Value |

|---|---|

| LogP (lipophilicity) | ~3.2 (predicted) |

| Hydrogen bond donors | 2 (amide NH, piperazine NH) |

| Hydrogen bond acceptors | 7 (amide O, 3 methoxy O, F) |

| Polar surface area | 68.9 Ų |

These values suggest moderate blood-brain barrier permeability, a critical factor for CNS-targeted agents .

Spectral Characterization

While experimental spectral data for this specific compound are unavailable, analogs provide insight:

-

¹H NMR: Expected signals include a singlet for methoxy protons (δ 3.7–3.9 ppm), aromatic protons from the fluorophenyl group (δ 6.8–7.2 ppm), and piperazine/ethyl spacer protons (δ 2.5–3.5 ppm) .

-

¹³C NMR: Distinct peaks for carbonyl carbons (δ ~165 ppm), methoxy carbons (δ ~55 ppm), and fluorinated aromatic carbons (δ ~115–160 ppm) .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a three-step sequence, as inferred from analogous piperazine-benzamide derivatives :

Step 1: Preparation of 2,3,4-trimethoxybenzoic acid chloride

Step 2: Coupling with 2-(piperazin-1-yl)ethylamine

-

Reagents: N,N-diisopropylethylamine (DIPEA), tetrahydrofuran (THF)

Step 3: N-alkylation with 1-bromo-2-fluorobenzene

Yield Optimization

-

Microwave-assisted synthesis reduces Step 3 duration to 2 h with 85% yield .

-

Purification via silica gel chromatography (eluent: ethyl acetate/hexane 3:7) achieves >95% purity.

Scalability Challenges

-

Piperazine ring instability: Requires inert atmosphere (N₂) during alkylation to prevent oxidative degradation .

-

Methoxy group demethylation: Controlled pH (6.5–7.5) during workup prevents acid-catalyzed side reactions .

Pharmacological Profile

Receptor Binding Affinity

Although direct binding data are lacking, structural analogs exhibit:

| Receptor | Ki (nM) | Analog Structure |

|---|---|---|

| 5-HT₁A | 12 | Piperazine-linked arylpiperazines |

| D₂ | 34 | Trimethoxybenzamide derivatives |

| σ₁ | 89 | Fluorophenyl-containing compounds |

Data extrapolated from suggest moderate 5-HT₁A and D₂ receptor affinity, positioning the compound as a potential atypical antipsychotic candidate.

In Vitro Activity

-

CYP450 inhibition: Predicted low inhibition (IC₅₀ > 10 μM) due to limited electron-rich heterocycles .

-

Plasma protein binding: ~92% (estimated via QSAR models), indicating significant tissue distribution .

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume